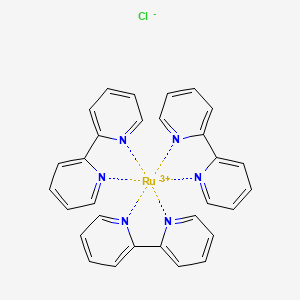
Tris(2,2'-bipyridine)trichlorideruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)trichlorideruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often with the aid of a reducing agent such as hypophosphorous acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,2’-bipyridine)trichlorideruthenium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the conditions.
Substitution: Ligand substitution reactions can occur, where the bipyridine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(III) nitrate.
Reduction: Reducing agents such as hypophosphorous acid are used in the synthesis process.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of higher oxidation state complexes, while substitution reactions can yield a variety of ligand-substituted ruthenium complexes .
Applications De Recherche Scientifique
Tris(2,2’-bipyridine)trichlorideruthenium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tris(2,2’-bipyridine)trichlorideruthenium involves its ability to undergo electrochemical reactions that result in light emission. In ECL, the compound is excited by an electrochemical reaction, leading to the formation of an excited state luminophore, which then emits light as it returns to the ground state . This process is highly efficient and is the basis for its use in various sensing applications .
Comparaison Avec Des Composés Similaires
Tris(2,2’-bipyridine)osmium(II)bis(hexafluorophosphate): Similar in structure but contains osmium instead of ruthenium.
Tris(2,2’-bipyridine)dichlororuthenium(II)hexahydrate: Another ruthenium complex with similar properties but different anions.
Uniqueness: Tris(2,2’-bipyridine)trichlorideruthenium is unique due to its high luminescence efficiency and stability, making it the gold-standard luminophore in ECL applications . Its versatility and effectiveness in various analytical and diagnostic applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C30H24ClN6Ru+2 |
|---|---|
Poids moléculaire |
605.1 g/mol |
Nom IUPAC |
2-pyridin-2-ylpyridine;ruthenium(3+);chloride |
InChI |
InChI=1S/3C10H8N2.ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h3*1-8H;1H;/q;;;;+3/p-1 |
Clé InChI |
VRRCKVDSYJLDPR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
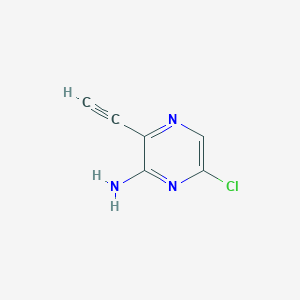
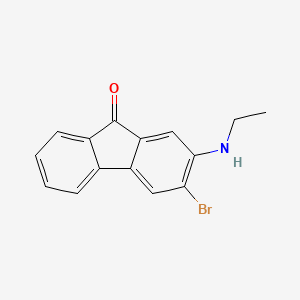
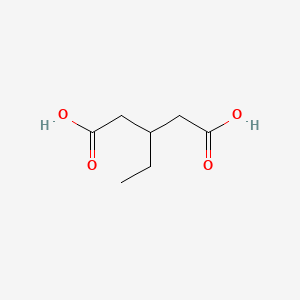

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
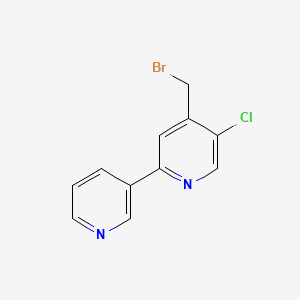
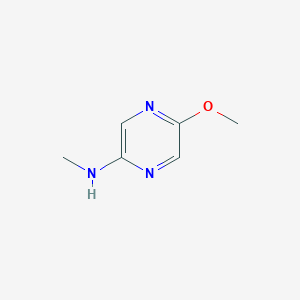

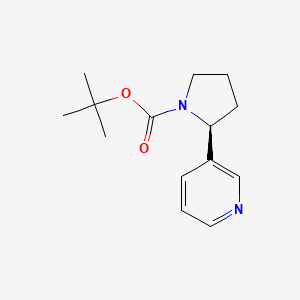
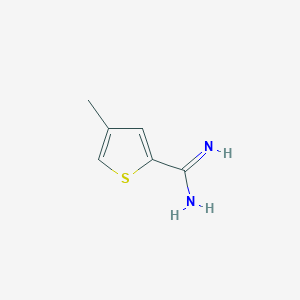
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
